2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride
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Overview
Description
“2-Amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 2173997-17-4 . It has a molecular weight of 332.53 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of such compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of this compound is C9H8BrF2NO3 . The InChI code is 1S/C9H8BrF2NO3/c10-7-6(14)2-4(11)3(8(7)12)1-5(13)9(15)16/h2,5,14H,1,13H2,(H,15,16) .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 332.53 .Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, contributing to their broad-spectrum biological activities .
Mode of Action
It’s known that such compounds can undergo various chemical reactions, such as suzuki–miyaura cross-coupling , which might play a role in their interaction with biological targets.
Biochemical Pathways
Compounds with similar structures have been found to participate in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
They are known to bind with high affinity to these receptors, which can be beneficial in the development of new therapeutic agents .
Cellular Effects
Indole derivatives have been reported to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO3.ClH/c10-4-1-3(2-5(13)9(15)16)6(11)7(12)8(4)14;/h1,5,14H,2,13H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPNBZNLMKXUOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClF2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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